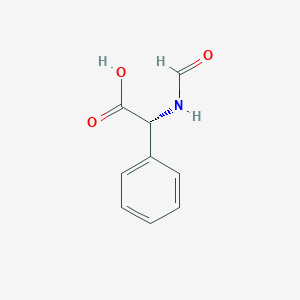

Formyl-D-phenylglycine

Overview

Description

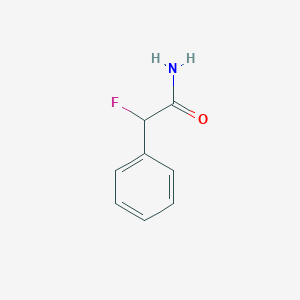

Formyl-D-phenylglycine is a non-proteinogenic amino acid with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol It is characterized by the presence of a formyl group attached to the amino group of D-phenylglycine

Mechanism of Action

Target of Action

Formyl-D-phenylglycine is a biotransformation product of formaldehyde and phenylalanine . It has been shown to be an efficient, cross-linked enzyme with optimal catalytic activity . The primary target of this compound is the Formyl Peptide Receptor 2 (FPR2/ALX) , a human G protein-coupled receptor .

Mode of Action

This compound interacts with its target, the FPR2/ALX, which is capable of binding specialized pro-resolving mediators (SPMs) and participates in the resolution process . This receptor has been implicated in several inflammatory diseases . The interaction of this compound with FPR2/ALX can modulate both pro- and anti-inflammatory responses .

Biochemical Pathways

This compound is involved in the L-phenylalanine pathway . The stereo-inverting D-phenylglycine aminotransferase (D-PhgAT), isolated from Pseudomonas stutzeri ST-201, catalyses the reversible transamination from L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-phenylglycine (D-Phg) . This pathway allows the synthesis of enantiopure aromatic D-amino acids at a preparative scale .

Pharmacokinetics

It’s known that this compound is a biotransformation product of formaldehyde and phenylalanine , suggesting that it may be metabolized in the body

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the FPR2/ALX receptor . By binding to this receptor, this compound can modulate both pro- and anti-inflammatory responses , potentially influencing a range of cellular processes related to inflammation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other ligands in the environment can affect the binding of this compound to the FPR2/ALX receptor . Additionally, the pH and temperature of the environment could potentially influence the stability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Formyl-D-phenylglycine interacts with various enzymes, proteins, and other biomolecules. It is an efficient, cross-linked enzyme with optimal catalytic activity . The stereo-inverting D-phenylglycine aminotransferase (D-PhgAT), isolated from Pseudomonas stutzeri ST-201, catalyses the reversible transamination from L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-phenylglycine .

Cellular Effects

This receptor has been implicated in several inflammatory diseases .

Molecular Mechanism

The molecular mechanism of this compound involves the conversion of phenylpyruvate via mandelate and phenylglyoxylate to D-Phg . This three-step route is composed of the enzymes hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and the stereoinverting hydroxyphenylglycine aminotransferase (HpgAT) .

Dosage Effects in Animal Models

Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts phenylpyruvate via mandelate and phenylglyoxylate to D-Phg . This pathway involves the enzymes hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and the stereoinverting hydroxyphenylglycine aminotransferase (HpgAT) .

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Formyl-D-phenylglycine can be synthesized through several methods. One common approach involves the Strecker synthesis, where benzaldehyde, cyanide, and ammonia react to form racemic phenylglycinonitrile. This intermediate is then converted to this compound using nitrilase variants . Another method involves the use of diastereomeric salt crystallization of racemic phenylglycine or the corresponding racemic hydantoin, followed by enzymatic conversion using D-hydantoinases .

Industrial Production Methods: Industrial production of this compound often employs multi-enzyme cascade pathways. For instance, a four-enzyme cascade pathway can be developed for the efficient production of D-p-hydroxyphenylglycine from L-tyrosine . This method is advantageous due to its high yield, enantiomeric excess, and scalability.

Chemical Reactions Analysis

Types of Reactions: Formyl-D-phenylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylglyoxylic acid, while reduction can produce phenylalanine derivatives.

Scientific Research Applications

Formyl-D-phenylglycine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Formyl-D-phenylglycine can be compared with other phenylglycine derivatives such as 4-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine . These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. For instance:

4-Hydroxyphenylglycine: Contains a hydroxyl group at the para position, enhancing its hydrophilicity and reactivity in certain biochemical pathways.

3,5-Dihydroxyphenylglycine: Has two hydroxyl groups, which can further increase its solubility and potential for hydrogen bonding.

Properties

IUPAC Name |

(2R)-2-formamido-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-6-10-8(9(12)13)7-4-2-1-3-5-7/h1-6,8H,(H,10,11)(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTYHYHSDPMHRA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426713 | |

| Record name | Formyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10419-71-3 | |

| Record name | Formyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

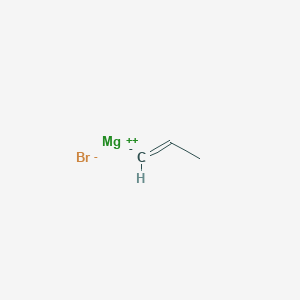

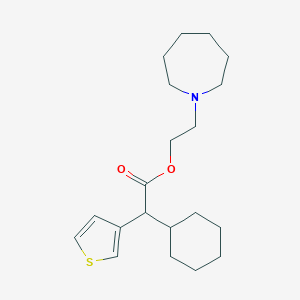

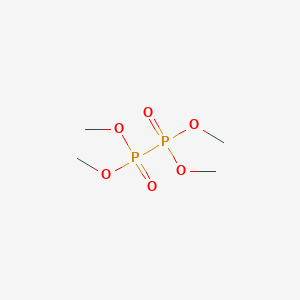

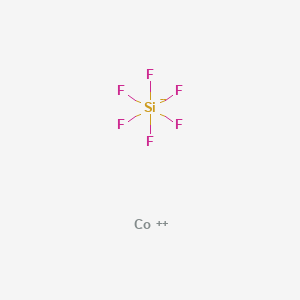

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

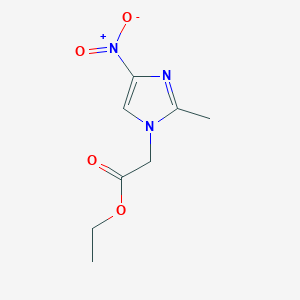

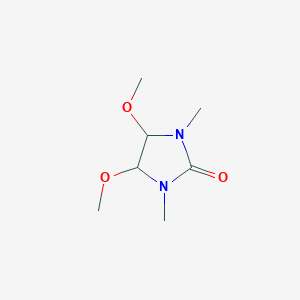

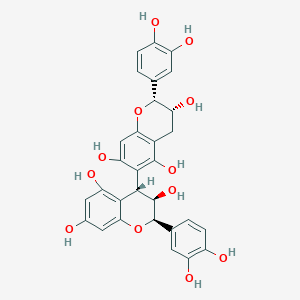

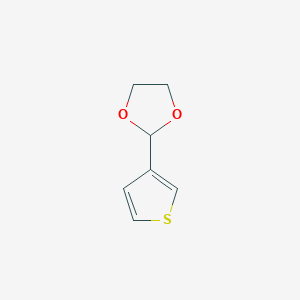

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.